molecular formula C19H23N3O2S B3015224 (Z)-N-(3-((2-(dimethylamino)ethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide CAS No. 432005-10-2

(Z)-N-(3-((2-(dimethylamino)ethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide

Cat. No.: B3015224
CAS No.: 432005-10-2
M. Wt: 357.47
InChI Key: KLRCGSYAGMCJBG-LGMDPLHJSA-N
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Description

(Z)-N-(3-((2-(dimethylamino)ethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide is a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptors (FGFR), a family of receptor tyrosine kinases with critical roles in cell proliferation, differentiation, and survival. This compound is designed to irreversibly bind to a conserved cysteine residue located within the P-loop of the FGFR kinase domain, a mechanism that confers sustained target suppression and differentiates it from reversible ATP-competitive inhibitors. Its primary research value lies in investigating the pathological roles of dysregulated FGFR signaling, which is implicated in a wide array of cancers, including urothelial carcinoma, cholangiocarcinoma, and breast cancer, where FGFR amplifications, fusions, and mutations are frequent oncogenic drivers. Researchers utilize this covalent inhibitor to explore FGFR-driven tumorigenesis in vitro and in vivo, to study mechanisms of acquired resistance to conventional FGFR inhibitors, and to develop more durable therapeutic strategies. The covalent mode of action makes it a valuable tool compound for probing long-term signaling consequences and for target validation studies where prolonged inhibition is required to assess phenotypic outcomes such as apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis. This benzamide derivative serves as a key chemical probe for dissecting the complex FGFR signaling network and for advancing the development of next-generation targeted oncology therapeutics.

Properties

IUPAC Name

N-[(Z)-3-[2-(dimethylamino)ethylamino]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-14-6-8-15(9-7-14)18(23)21-17(13-16-5-4-12-25-16)19(24)20-10-11-22(2)3/h4-9,12-13H,10-11H2,1-3H3,(H,20,24)(H,21,23)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRCGSYAGMCJBG-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-((2-(dimethylamino)ethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research sources.

Synthesis

The compound can be synthesized through various methods involving the coupling of thiophene derivatives with benzamide structures. The synthetic routes often emphasize optimizing yield and purity while ensuring the desired biological activity is retained. Techniques such as virtual screening and chemical synthesis have been employed to identify effective derivatives and optimize their pharmacological properties .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Activity :
    • The compound has shown promising results as a BRAF V600E kinase inhibitor, which is crucial in the treatment of melanoma. In vitro studies have demonstrated submicromolar inhibitory activities against this mutation, suggesting its potential as a therapeutic agent for targeted cancer therapies .
    • Structure-activity relationship studies reveal that modifications at specific positions can enhance potency against cancer cell lines, with certain analogues exhibiting improved cytotoxicity compared to existing treatments .
  • Antimicrobial Activity :
    • Recent investigations have highlighted its antibacterial properties against both Gram-positive and Gram-negative bacteria. Compounds derived from similar structures have been shown to possess high antibacterial activity, indicating that modifications to the thiophene and benzamide moieties can lead to effective antimicrobial agents .
    • The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and subsequent cell death .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

Case Study 1: Cancer Cell Line Evaluation

A study evaluated the compound's efficacy against various cancer cell lines, including SK-OV3 (ovarian cancer) and NCI-N87 (gastric cancer). The results indicated that certain derivatives exhibited IC50 values in the low nanomolar range, significantly outperforming standard chemotherapeutics .

CompoundCell LineIC50 (pM)
18nSK-OV37.7
18rNCI-N8711

Case Study 2: Antibacterial Activity

In another study focusing on antimicrobial resistance, derivatives of the compound were tested against resistant strains of Staphylococcus aureus and Escherichia coli. The results demonstrated that certain analogues exhibited MIC values as low as 1 µg/mL, indicating strong antibacterial potential .

CompoundBacterial StrainMIC (µg/mL)
18aStaphylococcus aureus1
18bEscherichia coli2

Structure-Activity Relationships

The biological activity of this compound is heavily influenced by its structural components:

Key Findings :

  • Substituent Effects : Variations at the benzamide position significantly affect potency; for instance, N-substituted analogues generally demonstrate enhanced activity.
  • Conformational Flexibility : The presence of a thiophene ring contributes to the compound's ability to interact with biological targets effectively.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures have shown selective uptake by cancer cells, suggesting that (Z)-N-(3-((2-(dimethylamino)ethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide may also exhibit anticancer properties. For instance, a study demonstrated that related compounds were effective in targeting specific cancer cell lines, indicating a potential pathway for developing targeted cancer therapies .

Anti-inflammatory Effects

Several studies have explored the anti-inflammatory properties of compounds with similar functional groups. For example, derivatives containing dimethylamino groups have been evaluated for their ability to inhibit inflammatory responses in vitro and in vivo. The mechanism often involves the modulation of cytokine production and inhibition of inflammatory mediators .

Antimicrobial Activity

The compound's structural features suggest it may possess antimicrobial properties. Similar compounds have been tested against various bacterial strains, showing promising results in inhibiting growth and viability. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Case Study 1: Anticancer Efficacy

A study conducted on structurally related compounds demonstrated significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases. The results indicated that modifications to the side chains could enhance efficacy and selectivity .

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, a compound similar to this compound was tested for its anti-inflammatory effects on murine models. The results showed a reduction in paw edema and pro-inflammatory cytokine levels, suggesting its potential use as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzamide Derivatives

(a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Core Structure : Benzamide with a hydroxy-dimethyl ethyl group.
  • Key Features : Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization.
  • Synthesis: Reacts 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol.
(b) Benzothiazole Carboxamides (e.g., Compounds 4g–4n)
  • Core Structure: Benzothiazole linked to thiazolidinone via carboxamide.
  • Key Features : Halogenated aryl groups (e.g., 4-chlorophenyl) enhance lipophilicity and binding specificity.
  • Synthesis: Ethanol reflux with yields up to 70%, followed by chromatographic purification.
  • Applications : Studied for medicinal properties, suggesting the target’s thiophene could offer similar electronic effects .

Heterocyclic and Stereochemical Analogues

(a) (S)-N-(2-((1-Amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide (2f)
  • Core Structure: Benzamide with triazole and dibenzylamino groups.
  • Key Features : Synthesized via click chemistry (CuI/DBU in DMF, 50% yield).
  • Comparison : Highlights the utility of amide-triazole hybrids, contrasting with the target’s thiophene-based design .
(b) (2Z)-N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide
  • Core Structure : Z-configured thiosemicarbazone with indole.
  • Key Features : Z-configuration critical for pharmaceutical activity (e.g., anticancer).
  • Comparison : Demonstrates how stereochemistry in the target compound may influence bioactivity .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Synthesis Yield Applications/Notes
Target Compound Benzamide + thiophene (Z)-propen-2-yl, dimethylaminoethyl N/A Potential metal-binding, pharmacological
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide N,O-bidentate Not reported Metal-catalyzed reactions
Benzothiazole carboxamides (4g–4n) Benzothiazole + thiazolidinone Halogenated aryl, carboxamide 37–70% Medicinal chemistry
Compound 2f () Benzamide + triazole Triazole, dibenzylamino 50% Click chemistry applications
(2Z)-Thiosemicarbazone () Indole + thiosemicarbazide Z-configuration, Cl-substituted Not reported Anticancer/antimicrobial

Key Research Findings

  • Stereochemical Impact : The Z-configuration, as seen in , could confer selectivity in biological targeting.
  • Synthesis Optimization : Lower yields in some analogues (e.g., 37% in 4i ) suggest the need for tailored conditions for the target compound.

Q & A

Q. What role does the thiophene moiety play in the compound’s electronic properties?

  • Answer : The thiophene ring enhances π-conjugation, lowering the HOMO-LUMO gap (calculated via TD-DFT). This increases UV-Vis absorbance in the 300–400 nm range, useful for photophysical studies. The sulfur atom also participates in charge-transfer interactions with metal ions .

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